molecular formula C14H7ClFN3S3 B2923957 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine CAS No. 862974-65-0

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine

Cat. No.: B2923957
CAS No.: 862974-65-0
M. Wt: 367.86
InChI Key: LAHKACHHQPQUDO-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a complex structure incorporating multiple heterocyclic systems, including a benzothiazole unit linked to a chlorothiophene-substituted thiazole via an amine bridge. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles and presence in compounds with documented anti-inflammatory, anticonvulsant, and antimicrobial activities . Specifically, derivatives bearing the 4-(chlorothiophen-2-yl)thiazol-2-amine moiety have recently been identified as potent and selective inhibitors of key inflammatory enzymes, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Compounds with this core structure have demonstrated significant efficacy in in vitro enzyme assays and subsequent in vivo models of analgesia and inflammation, showing promising results with high selectivity indices compared to standard reference drugs . The presence of the benzothiazole ring further expands the potential research applications of this compound, as this scaffold is also being actively investigated for its antitumor and central nervous system (CNS) activities . Researchers can utilize this chemical as a key intermediate for the synthesis of novel bioactive molecules or as a pharmacological tool for probing COX/LOX pathways and other biological targets.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFN3S3/c15-11-5-4-9(21-11)8-6-20-13(17-8)19-14-18-12-7(16)2-1-3-10(12)22-14/h1-6H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHKACHHQPQUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC3=NC(=CS3)C4=CC=C(S4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting the COX-1, COX-2, and 5-LOX enzymes, it disrupts the synthesis of pro-inflammatory mediators. This leads to a reduction in inflammation and associated symptoms.

Result of Action

The result of the compound’s action is a significant reduction in inflammation. In in vivo studies, the compound has shown potent analgesic and anti-inflammatory effects.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability. .

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed review of its biological properties, synthesis methods, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

  • A benzothiazole core
  • A thiazole ring substituted with a chlorothiophene group
  • A fluorine atom at the para position of the benzothiazole

The synthesis typically involves multi-step chemical reactions. A common synthetic route includes:

  • Formation of the Thiazole Ring : Reacting 2-aminothiazole with 5-chlorothiophene-2-carboxylic acid.
  • Coupling with Benzothiazole : The thiazole derivative is coupled with benzothiazole using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

The overall reaction conditions, including temperature and pH, are crucial for optimizing yield and purity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to this structure. For instance, derivatives exhibiting inhibitory activity against cyclooxygenase (COX) enzymes were evaluated. The compounds showed selective inhibition of COX-2 with IC50 values ranging from 0.76 to 9.01 μM, demonstrating their potential as anti-inflammatory agents .

CompoundIC50 (μM)Selectivity Index
Compound 5d0.7642
Compound 5e9.01124
Celecoxib (standard)0.05-

These compounds were subjected to in vivo analgesic studies, confirming their efficacy in reducing inflammation in animal models .

Anticancer Activity

In addition to anti-inflammatory properties, this compound has shown promise in anticancer research. Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cell lines by modulating various signaling pathways. For example, they may inhibit cell proliferation and promote cell death through the activation of caspases and the downregulation of anti-apoptotic proteins.

The mechanism of action primarily involves the inhibition of key enzymes involved in inflammatory pathways, particularly COX enzymes. By binding to these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, leading to decreased inflammation and pain .

Case Studies and Research Findings

  • In Vitro Studies : Various derivatives have been tested for their biological activity using enzyme assays that measure COX and lipoxygenase (LOX) inhibition. The results indicated significant anti-inflammatory effects comparable to standard drugs like aspirin and celecoxib .
  • In Vivo Studies : Animal models treated with these compounds demonstrated reduced paw edema in carrageenan-induced inflammation tests, confirming their therapeutic potential .
  • Toxicological Profiling : A comprehensive analysis involving ToxCast chemicals highlighted that derivatives of benzothiazole exhibited low toxicity while maintaining biological activity across multiple assays .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The fluorine in the target compound and analogs like BT4 (2,4-difluorophenyl) may enhance metabolic stability and receptor interactions compared to non-fluorinated derivatives.
  • Chlorine Positioning : BT16 (6-Cl) and the target compound (5-Cl on thiophene) demonstrate how chlorine placement affects solubility and cytotoxicity.
2.4 Crystallographic and Solubility Insights
  • Crystal Packing : highlights hydrogen bonding (N–H⋯N) and C–H⋯F interactions stabilizing crystal lattices. The target compound’s fluorine may similarly enhance packing efficiency.
  • Solubility : Bulky groups (e.g., BT4’s bromophenyl) reduce solubility, whereas fluorine’s electronegativity may increase polarity, improving aqueous solubility compared to BT16.

Q & A

Q. What synthetic methodologies are optimal for preparing N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiazole Ring Formation : React 5-chlorothiophen-2-amine with a fluorinated benzothiazole precursor under reflux in pyridine or DMF, analogous to methods used for similar thiazole derivatives .

Coupling Reactions : Use nucleophilic aromatic substitution or Ullmann-type coupling to link the thiophene-thiazole and benzothiazole moieties, ensuring stoichiometric control and inert atmosphere .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol or ethanol) to isolate the product. Monitor reaction progress via TLC (Rf ~0.7 in 1:1 ACN/methanol) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.2 ppm for thiophene/thiazole) and amine protons (δ ~4.2 ppm), with coupling patterns confirming substituent positions .
  • IR Spectroscopy : Detect key functional groups (C=N stretch ~1620 cm⁻¹, C-Cl ~690 cm⁻¹) .
  • Mass Spectrometry (FABMS or ESI-MS) : Confirm molecular weight (e.g., m/z ~466 for analogous derivatives) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95% C, H, N content) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, particularly disordered moieties?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
  • Refinement with SHELX :
  • SHELXL : Apply riding models for H atoms (C–H = 0.93 Å, N–H = 0.86 Å) and anisotropic displacement parameters for heavy atoms .
  • Disorder Handling : Split occupancy for overlapping atoms (e.g., chlorothiophene ring) and refine using restraints (DFIX, SIMU) .
  • Validation Tools : Check data-to-parameter ratios (>15:1) and R-factor convergence (R1 < 0.05) .

Q. What strategies address contradictions in biological activity data for structurally similar thiazole derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing 4-fluoro with nitro or methyl groups) and compare IC50 values in cytotoxicity assays .
  • Target Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .
  • Data Normalization : Control for batch-to-batch variability (e.g., solvent traces in NMR) and use standardized assays (MTT for cell viability) .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

  • Methodological Answer :
  • Hydrogen Bond Analysis : Identify classical (N–H⋯N) and non-classical (C–H⋯F/O) interactions using Mercury software. For example, centrosymmetric dimers via N–H⋯N bonds (d = 2.89 Å) stabilize packing .
  • Graph Set Notation : Classify motifs (e.g., R₂²(8) for dimeric H-bonds) and correlate with solubility/melting points .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H⋯F interactions ~12% in fluorinated analogs) .

Methodological Considerations

  • Synthesis Challenges : Optimize reaction time/temperature to avoid side products (e.g., over-chlorination). Use microwave-assisted synthesis (100°C, 30 min) for improved yield .
  • Crystallization Tips : Slow evaporation from DMSO/water (2:1) enhances crystal quality for diffraction studies .
  • Biological Assay Design : Include positive controls (e.g., nitazoxanide for antiparasitic activity) and validate results across multiple cell lines .

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